molecular formula C30H33Cl2F2N5O2 B13439037 Draflazine, (S)- CAS No. 138681-29-5

Draflazine, (S)-

Cat. No.: B13439037
CAS No.: 138681-29-5
M. Wt: 604.5 g/mol
InChI Key: IWMYIWLIESDFRZ-MHZLTWQESA-N
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Preparation Methods

Industrial Production Methods: Industrial production of Draflazine would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, purification processes, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Draflazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Draflazine derivatives, while substitution reactions can introduce new functional groups .

Mechanism of Action

Draflazine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly ENT1. This inhibition prevents the uptake of adenosine, thereby increasing extracellular adenosine levels. Adenosine acts on its receptors to produce various physiological effects, including vasodilation and cardioprotection . The molecular targets of Draflazine include the ENT1 transporter, and its pathway involves modulation of adenosine signaling .

Properties

CAS No.

138681-29-5

Molecular Formula

C30H33Cl2F2N5O2

Molecular Weight

604.5 g/mol

IUPAC Name

(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide

InChI

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1

InChI Key

IWMYIWLIESDFRZ-MHZLTWQESA-N

Isomeric SMILES

C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Canonical SMILES

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl

Origin of Product

United States

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